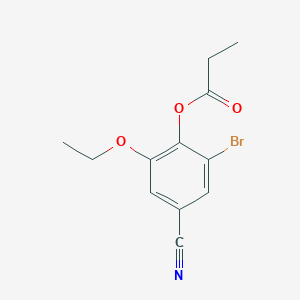![molecular formula C14H11BrClNO B4189525 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone](/img/structure/B4189525.png)
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone
Vue d'ensemble
Description
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in treating Alzheimer's disease.
Mécanisme D'action
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone acts as a this compound inhibitor by binding to the active site of the enzyme and preventing it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptides. This reduces the production of beta-amyloid peptides, which are known to accumulate in the brains of Alzheimer's patients and contribute to the development of the disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that the compound is highly selective for this compound and does not inhibit other proteases. In vivo studies have shown that the compound is able to cross the blood-brain barrier and reduce the production of beta-amyloid peptides in the brains of mice.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone in lab experiments include its high selectivity for this compound, its ability to cross the blood-brain barrier, and its potential application in treating Alzheimer's disease. The limitations of using the compound in lab experiments include its high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for research on 1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone. These include:
1. Further studies on the compound's pharmacokinetics and toxicity in animal models.
2. Optimization of the synthesis method to reduce the cost and increase the yield of the compound.
3. Development of new this compound inhibitors with improved selectivity and potency.
4. Clinical trials to evaluate the safety and efficacy of the compound in treating Alzheimer's disease.
5. Investigation of the compound's potential application in treating other neurodegenerative diseases that involve the accumulation of beta-amyloid peptides.
Applications De Recherche Scientifique
1-(4-bromophenyl)-2-[(2-chlorophenyl)amino]ethanone has been extensively studied for its potential application in treating Alzheimer's disease. It acts as a this compound inhibitor, which is an enzyme that plays a critical role in the production of beta-amyloid peptides. Beta-amyloid peptides are known to accumulate in the brains of Alzheimer's patients and are believed to contribute to the development of the disease. By inhibiting this compound, this compound may be able to reduce the production of beta-amyloid peptides and slow down the progression of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-2-(2-chloroanilino)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-7-5-10(6-8-11)14(18)9-17-13-4-2-1-3-12(13)16/h1-8,17H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDLOBWEFLKNRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)C2=CC=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196426 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4189442.png)

![4-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B4189455.png)
![1-{[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4189461.png)
![1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B4189462.png)
![N-[4-(dimethylamino)benzyl]-1-(methylsulfonyl)-3-phenyl-1H-1,2,4-triazol-5-amine](/img/structure/B4189469.png)
![3-(2-bromophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4189480.png)
![2-[4-ethyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4189492.png)
![3-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenol](/img/structure/B4189493.png)
![N~2~-(3-acetylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4189499.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4189507.png)


![N~2~-[4-(dimethylamino)phenyl]-N~4~-(tetrahydro-2-furanylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4189543.png)